molecular formula C9H10FNO2 B13084541 (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid

Cat. No.: B13084541
M. Wt: 183.18 g/mol
InChI Key: UXOBFHFOIMYJGU-QMMMGPOBSA-N
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Description

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid is a chiral non-proteinogenic amino acid characterized by an (S)-configuration at the α-carbon, a 3-fluoro-2-methylphenyl substituent, and an acetic acid backbone. This compound belongs to a class of fluorinated aromatic amino acids, where the fluorine atom and methyl group on the phenyl ring likely influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluoro-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

UXOBFHFOIMYJGU-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1F)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Strecker Synthesis-Based Route

This is the most widely reported method for synthesizing (S)-2-amino-2-(3-fluoro-2-methylphenyl)acetic acid and its analogs:

  • Starting Material: 3-fluoro-2-methylbenzaldehyde.
  • Step 1: Aminonitrile Formation
    The aldehyde reacts with ammonium chloride and potassium cyanide (or hydrogen cyanide) under controlled conditions to form the corresponding aminonitrile intermediate. This reaction proceeds via nucleophilic addition of cyanide to the aldehyde, followed by amination.

  • Step 2: Hydrolysis
    The aminonitrile is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield the free amino acid.

  • Step 3: Salt Formation (Optional)
    Treatment with hydrochloric acid converts the free amino acid to its hydrochloride salt, improving solubility and stability for handling and storage.

Reaction Conditions:

  • Temperature: Typically room temperature to mild heating (25–60°C).
  • pH: Acidic during hydrolysis (pH ~1–3).
  • Reaction time: Several hours to overnight, depending on scale and reagents.

Yields: Reported yields for similar fluorinated phenylglycine derivatives range from 70% to 90% for the overall process.

Enzymatic Resolution and Asymmetric Synthesis

To obtain high enantiomeric purity of the (S)-enantiomer, enzymatic methods are employed:

  • Enzymatic Resolution:
    Use of stereoselective nitrilases or amidases under controlled pH (around 8) and temperature (around 37°C) conditions can selectively hydrolyze one enantiomer from a racemic mixture, enriching the (S)-enantiomer.

  • Lipase-Catalyzed Synthesis:
    Lipase PSIM and other enzymes have been used to catalyze the formation of β-fluorophenyl-substituted amino acids with high enantioselectivity.

  • Asymmetric Catalysis:
    Chiral catalysts or auxiliaries can be used in Strecker-type reactions or other multicomponent reactions to directly synthesize the (S)-enantiomer.

Advantages:

  • High enantiomeric excess (>99%).
  • Mild reaction conditions.
  • Environmentally friendly compared to chemical resolution.

Alternative Synthetic Routes

  • Rodionov Synthesis Modification:
    Reaction of substituted benzaldehydes with malonic acid and ammonium acetate in ethanol under reflux yields racemic β-amino acids, which can be further resolved enzymatically.

  • Isocyanide-Based Multicomponent Reactions:
    These allow for rapid assembly of α-amino acid derivatives, including fluorinated analogs, though less common for this specific compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Enantiomeric Purity Notes
Strecker Synthesis 3-fluoro-2-methylbenzaldehyde NH4Cl, KCN or HCN, HCl (hydrolysis) RT to 60°C, acidic hydrolysis 70–90 Moderate (racemic) Requires resolution for enantiopurity
Enzymatic Resolution Racemic amino acid Stereoselective nitrilase/amidase pH 8, 37°C 60–85 >99% High enantiopurity, mild conditions
Lipase-Catalyzed Synthesis Substituted benzaldehydes Lipase PSIM, malonic acid, NH4OAc Reflux in EtOH 75–90 >99% Efficient, green chemistry approach
Asymmetric Catalysis (Chiral) Substituted benzaldehydes Chiral catalysts, cyanide source Varied 60–85 >95% Requires catalyst optimization

Research Findings and Analytical Data

  • Enantiomeric Purity Assessment:
    Chiral HPLC and capillary electrophoresis are standard analytical methods to confirm enantiomeric excess, typically reporting >99% purity for enzymatically resolved products.

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the fluorinated aromatic ring and α-amino acid moiety.
    • Mass Spectrometry: High-resolution MS confirms molecular weight and formula.
    • Polarimetry: Optical rotation measurements validate the (S)-configuration.
  • Stability: The hydrochloride salt form is preferred for storage, typically as a lyophilized powder at -20°C, protecting against hydrolysis and racemization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets with high specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ibotenic Acid and Neuroactive Analogs

Ibotenic acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid) shares the (S)-α-amino acetic acid core but replaces the fluorinated phenyl group with a hydroxyisoxazole moiety. This substitution confers potent neurotoxic activity, acting as a glutamate receptor agonist in the central nervous system . In contrast, the 3-fluoro-2-methylphenyl group in the target compound may reduce direct neurotoxicity while enhancing metabolic stability due to fluorine’s electronegativity and the steric bulk of the methyl group.

Table 1: Neuroactive Amino Acid Analogs
Compound Core Structure Key Substituent Bioactivity Reference
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid α-Amino acetic acid 3-Fluoro-2-methylphenyl Underexplored N/A
Ibotenic acid α-Amino acetic acid 3-Hydroxyisoxazol-5-yl Neurotoxin (glutamate agonist)

Fluorinated Phenylacetic Acid Derivatives

Fluorine substitution on the phenyl ring is a critical modulator of bioactivity. For example:

  • The para-fluoro substitution may enhance binding to glycine receptors compared to the target compound’s meta-fluoro group.
  • (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid () introduces a methyl group on the carbon chain rather than the phenyl ring. This structural variation could alter steric interactions in enzyme binding pockets compared to the target compound’s phenyl-methyl group.
Table 2: Fluorinated Phenylacetic Acid Derivatives
Compound Fluorine Position Additional Substituents Molecular Weight Key Properties Reference
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid 3-F (phenyl) 2-Methyl (phenyl) ~197.2 (est.) High lipophilicity N/A
(S)-2-Amino-2-(4-fluorophenyl)acetic acid 4-F (phenyl) None ~183.1 (est.) Glycine receptor ligand
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid 3-F (phenyl) 2-Methyl (carbon chain) 197.21 Undefined bioactivity

Collagenase-Inhibiting Dichlorobenzyl Derivatives

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro analog () demonstrate that halogen positioning on the aromatic ring significantly impacts collagenase inhibition (IC50: 1.48 mM vs. 1.31 mM). The target compound’s 3-fluoro-2-methylphenyl group may similarly influence enzyme interactions, with fluorine’s electronegativity enhancing hydrogen bonding and the methyl group providing steric hindrance.

Table 3: Enzyme-Targeting Amino Acids
Compound Aromatic Substituents Target Enzyme IC50/Activity Reference
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Dichlorobenzyl Collagenase 1.48 mM
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid 3-Fluoro-2-methylphenyl Hypothetical N/A N/A

Fluorinated Amino Acids in Imaging

[18F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) () is a tumor-imaging agent with a fluorocyclobutane core. Its tumor-to-brain uptake ratio (6.61 at 60 min) highlights fluorine’s role in enhancing positron emission tomography (PET) tracer efficacy. The target compound’s fluorinated phenyl group could similarly serve as a PET probe, though its phenyl-methyl substitution may affect blood-brain barrier penetration compared to FACBC’s aliphatic structure.

Key Structural and Functional Insights

  • Fluorine’s Role : Fluorine enhances metabolic stability and modulates electronic interactions in receptor binding .
  • Chirality : The (S)-configuration is critical for bioactivity, as seen in ibotenic acid and collagenase inhibitors .

Biological Activity

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid, an amino acid derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}FNO2_2
  • Molecular Weight : Approximately 185.15 g/mol
  • Chirality : The compound has a chiral center, existing in the (S) configuration.

The presence of the fluorine atom and a methyl group on the aromatic ring enhances the compound's binding affinity to biological targets, making it a subject of interest for medicinal chemistry.

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid interacts with various molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
  • Hydrophobic Interactions : The fluorine atom enhances binding affinity through hydrophobic interactions, which may modulate various biochemical pathways.

Biological Activity Overview

Research indicates that (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid exhibits multiple biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Its structural analogs have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .
  • Enzyme Modulation : The compound's ability to interact with enzymes suggests potential roles in enzyme inhibition or modulation. For instance, studies on similar compounds indicate that they can inhibit acetylcholinesterase (AchE), which is crucial for neurotransmitter regulation .

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • In vitro tests demonstrated that derivatives of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid showed promising antimicrobial activity. For example, compounds with similar structures exhibited MIC values ranging from 0.0048 mg/mL against E. coli to 0.0195 mg/mL against Bacillus mycoides .
CompoundTarget BacteriaMIC Value (mg/mL)
12aE. coli0.0195
15B. mycoides0.0048
  • Enzyme Inhibition :
    • A study focusing on acetylcholinesterase inhibition found that some analogs had IC50_{50} values ranging from 0.10 ± 0.05 to 11.40 ± 0.20 µM, indicating effective inhibition compared to standard drugs like donepezil .
CompoundIC50_{50} Value (µM)
Analog A0.80 ± 0.050
Analog B3.10 ± 0.10

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